2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine
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Overview
Description
2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a cyclopropyl group and a piperidine moiety linked via a pyrimidin-2-yloxymethyl bridge. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it could inhibit prolyl-4-hydroxylase, an enzyme implicated in fibrosis . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against certain enzymes.
Indole derivatives: Display a range of biological activities, including antiviral and anticancer properties.
Uniqueness
2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a cyclopropyl group and a piperidine moiety linked to a pyrimidine core is not commonly found in other compounds, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-3-13(12-23-17-19-7-2-8-20-17)11-22(10-1)15-6-9-18-16(21-15)14-4-5-14/h2,6-9,13-14H,1,3-5,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMETYCGKYHFIMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NC=C2)C3CC3)COC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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